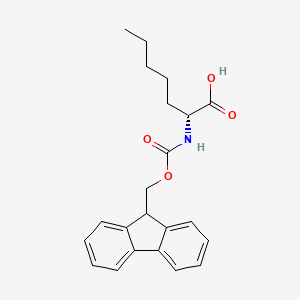

Fmoc-R-2-aminoheptanoic acid

Vue d'ensemble

Description

Fmoc-R-2-aminoheptanoic acid is a key component in peptide synthesis and an important building block for the production of bioactive peptides. It has a molecular formula of C22H25NO4 and a molecular weight of 367.44 .

Synthesis Analysis

Fmoc protection of amine group is a common procedure in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Applications De Recherche Scientifique

Asymmetric Synthesis in Protein Engineering and Drug Design

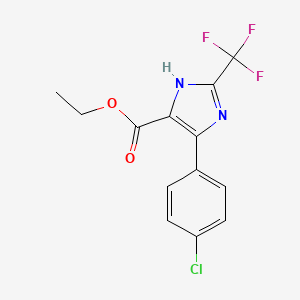

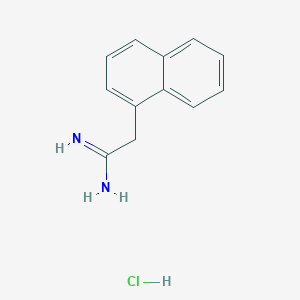

Fmoc-R-2-aminoheptanoic acid has been utilized in the large-scale asymmetric synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid. This synthesis is critical for protein engineering and drug design, enabling the preparation of large amounts of enantiomerically pure compounds. A notable example is the study by Yin et al. (2019), which achieved synthesis on a scale exceeding 100 grams, highlighting its significance in the field of protein engineering and drug design. The chiral auxiliary used in this protocol can be recovered and reused, demonstrating its efficiency and sustainability (Yin et al., 2019).

Self-Assembly and Functional Material Fabrication

Fmoc-modified amino acids, including this compound, are known for their self-assembly features. These molecules have potential applications in various fields due to their inherent hydrophobicity and aromaticity. Tao et al. (2016) reviewed the progress in this area, focusing on the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides. Their applications span cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Solid Phase Peptide Synthesis

This compound plays a crucial role in solid phase peptide synthesis (SPPS). Fields and Noble (2009) highlighted the advancements in Fmoc solid phase peptide synthesis, including the introduction of various solid supports, linkages, and side chain protecting groups. These advancements have facilitated the synthesis of biologically active peptides and small proteins, demonstrating the versatility of this compound in bioorganic chemistry (Fields & Noble, 2009).

Mécanisme D'action

Target of Action

The primary target of Fmoc-R-2-aminoheptanoic acid, also known as ®-2-(Fmoc-amino)heptanoic acid, is the amine group of amino acids and peptides . The Fmoc group acts as a protecting group for these amines during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the protection of the amine group, preventing it from reacting with other compounds during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amine group during the coupling reaction of an activated Fmoc-amino acid to the resin . This protection allows for the successful formation of peptide bonds without unwanted side reactions .

Pharmacokinetics

The fmoc group is known to enhance the hydrophobicity and aromaticity of amino acids and peptides, which can influence their bioavailability .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides . By protecting the amine group during synthesis, the Fmoc group allows for the formation of peptide bonds without interference from side reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is removed under basic conditions . Additionally, the stability of Fmoc-amino acids can be affected by storage conditions .

Analyse Biochimique

Biochemical Properties

The role of Fmoc-R-2-aminoheptanoic acid in biochemical reactions is primarily as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction is part of the mechanism of Fmoc protection of the amine group .

Cellular Effects

It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Molecular Mechanism

The molecular mechanism of this compound involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .

Temporal Effects in Laboratory Settings

It is known that the Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

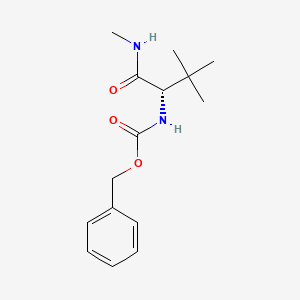

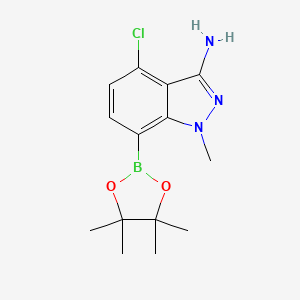

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1S,4R)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3107892.png)